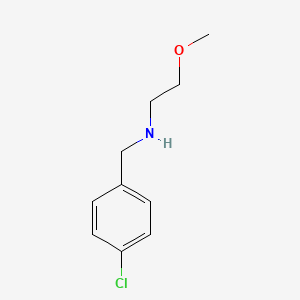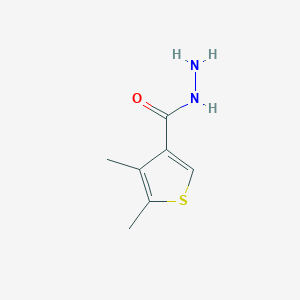
N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine, also known as N-benzyl-2-methoxy-1-ethanamine, is an organic compound with a molecular weight of 197.64 g/mol. It is an amine derivative of chlorobenzene and has a unique chemical structure with a chlorine atom attached to the benzene ring. N-benzyl-2-methoxy-1-ethanamine is used in a variety of scientific applications, including synthesis, research, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Analytical Detection and Quantification
One significant application of N-(4-Chlorobenzyl)-2-methoxy-1-ethanamine derivatives, specifically in the form of NBOMe compounds (such as 2CC-NBOMe and 25I-NBOMe), is in the realm of analytical chemistry. Research has developed high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods for the detection and quantification of these compounds in human serum. This assay, crucial for clinical toxicology testing, was designed to address the challenges posed by these drugs' potent effects even at very low doses. The method utilizes solid-phase extraction and electrospray ionization to achieve sensitive detection, with a calibration range suitable for quantifying serum concentrations in emergency department patients suffering from intoxication (Poklis et al., 2013).
Legal and Regulatory Actions
The increasing prevalence and potential danger of NBOMe compounds have prompted regulatory actions to control their distribution and use. A notable example is the placement of three synthetic phenethylamines, including 25I-NBOMe and 25C-NBOMe, into Schedule I of the Controlled Substances Act. This classification reflects a determination that these substances pose a significant risk to public safety, necessitating strict regulatory control and sanctions on their handling. Such legal measures underscore the importance of scientific research in informing policy decisions concerning novel psychoactive substances (Federal Register, 2016).
Chemical Synthesis and Characterization
Research on this compound derivatives extends into the field of synthetic chemistry, where studies explore their synthesis and characterization. This includes the development of novel synthetic routes for related compounds and the investigation of their chemical properties through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Such research not only advances the understanding of these compounds' chemical nature but also supports the development of analytical methods for their detection and study (Luo et al., 2008).
Pharmacology and Toxicology
The pharmacological and toxicological profiles of NBOMe compounds are crucial areas of research, given their potent psychoactive effects and associated risks. Studies involving rodent models have investigated the locomotor and discriminative stimulus effects of these substances, providing insights into their action mechanisms and potential hazards. Such research is vital for understanding the health implications of these drugs and informing medical and legal responses to their abuse (Gatch et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIFYDDSQOBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397525 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827328-39-2 |
Source


|
| Record name | 4-Chloro-N-(2-methoxyethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827328-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)




![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)



![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)


